molecular formula C9H16 B14479978 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) CAS No. 65475-71-0

1,2',2'-Trimethyl-1,1'-bi(cyclopropane)

Cat. No.: B14479978
CAS No.: 65475-71-0
M. Wt: 124.22 g/mol
InChI Key: DQTHYOMPMZRBPV-UHFFFAOYSA-N
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Description

1,2',2'-Trimethyl-1,1'-bi(cyclopropane) is a high-purity organic compound offered as a specialized chemical scaffold for advanced research and development. This molecule features a unique bi(cyclopropane) core structure, which is of significant interest in various scientific fields due to the inherent ring strain and reactivity of cyclopropane rings. Researchers can utilize this compound as a key synthetic intermediate or building block in organic synthesis, particularly in the exploration of structure-activity relationships (SAR) in medicinal chemistry, the development of novel polymers with specific properties, and as a model compound in mechanistic studies. Its application is primarily found in laboratories focused on creating new chemical entities or materials with tailored characteristics. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific Certificate of Analysis (CoA) for detailed information on physical and chemical properties such as boiling point, density, and molecular weight, which are essential for experimental planning. Handling should adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65475-71-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane

InChI

InChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3

InChI Key

DQTHYOMPMZRBPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2(CC2)C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2 ,2 Trimethyl 1,1 Bi Cyclopropane and Analogs

Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) rings in 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) makes it susceptible to ring-opening reactions, a characteristic feature of cyclopropanated compounds. dalalinstitute.com These reactions can be initiated by electrophiles or mediated by transition metals, leading to the formation of more stable acyclic products. The substitution pattern of the methyl groups is expected to play a crucial role in the regioselectivity and stereochemistry of these transformations.

Electrophilic Ring Opening of Cyclopropane Moieties

The reaction of cyclopropanes with electrophiles typically involves the cleavage of a carbon-carbon bond to relieve ring strain, proceeding through a carbocationic intermediate. The general mechanism follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the positive charge. dalalinstitute.com

Specific experimental data on the regioselectivity of electrophilic ring-opening for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) is not available in the published literature.

Based on general principles, the electrophilic attack on the bicyclopropane system would lead to the formation of the most stable carbocation intermediate. The presence of three methyl groups would direct the cleavage of the cyclopropane C-C bonds to form a tertiary carbocation. The precise outcome would depend on which of the two cyclopropane rings is attacked and which specific bond is cleaved, influenced by both steric and electronic factors of the methyl and adjacent cyclopropyl (B3062369) groups.

Specific experimental data on the stereochemical outcomes for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) is not available in the published literature.

The stereochemistry of electrophilic addition to cyclopropanes can result in either syn- or anti-addition, depending on the mechanism and the nature of the electrophile and nucleophile. dalalinstitute.com The process can lead to the formation of new stereocenters, and the stereochemical outcome is often complex. For a substituted bicyclopropane, the approach of the electrophile and the subsequent attack of the nucleophile would be influenced by the existing stereochemistry of the substrate, potentially leading to a mixture of diastereomers. The reaction is stereospecific, meaning the stereochemistry of the starting alkene (if the cyclopropane were formed from one) is preserved in the product. masterorganicchemistry.com

Metal-Mediated and Metal-Catalyzed Ring Opening

Transition metals can activate cyclopropanes through oxidative addition into a C-C bond, which is favored due to the high ring strain energy. wikipedia.orgwikiwand.com This process typically forms a metallacyclobutane intermediate, which can then undergo various transformations. This activation is a key step in many catalytic cycles involving cyclopropanes. wikipedia.orgwikipedia.org

Specific research on the formation of cyclopropylcarbinyl metal intermediates from 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) has not been reported.

In some metal-mediated reactions, particularly with vinylcyclopropanes, ring-opening can lead to the formation of π-allylpalladium species or other cyclopropylcarbinyl-type metal intermediates. nih.gov These intermediates are versatile and can react with various nucleophiles. The rearrangement of cyclopropylcarbinyl radicals and cations is a well-known process, and analogous rearrangements could be expected in organometallic intermediates derived from bicyclopropyl (B13801878) systems. ucl.ac.ukresearchgate.net

There is no available literature describing the oxidative addition to cyclopropyl C-H bonds for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane).

While C-C bond activation is thermodynamically more favorable for cyclopropanes due to ring strain, oxidative addition of a transition metal to a C-H bond is a known, albeit less common, process in organometallic chemistry. wikipedia.orgumb.edu This type of activation typically requires a metal complex with specific electronic and steric properties. For substituted cyclopropanes, the possibility of C-H activation would compete with the more facile C-C bond cleavage, and its occurrence would depend on the specific metal catalyst and reaction conditions employed.

Photochemical Ring Cleavage and Decomposition Pathways

The photochemical behavior of cyclopropane derivatives is characterized by the cleavage of the strained carbon-carbon bonds upon absorption of ultraviolet radiation. In the case of 1,2',2'-trimethyl-1,1'-bi(cyclopropane) and its analogs, photochemical excitation can lead to the formation of diradical intermediates, which can then follow several decomposition or rearrangement pathways. While specific studies on 1,2',2'-trimethyl-1,1'-bi(cyclopropane) are not extensively documented, the reactivity can be inferred from studies on related cyclopropyl ketones and alkyl-substituted cyclopropanes.

Photolysis of cyclopropyl ketones, for instance, is known to proceed via Norrish Type I cleavage, where the bond between the carbonyl group and the cyclopropyl ring is homolytically cleaved to form a diradical. libretexts.org This initial cleavage is often followed by decarbonylation and subsequent radical recombination or rearrangement. For non-ketonic bicyclopropyl systems, direct photolysis can lead to the cleavage of one of the cyclopropane rings to form a 1,3-diradical. The fate of this diradical is influenced by the substitution pattern and the reaction conditions.

Potential photochemical pathways for a trimethyl-bicyclopropane system could include:

Geometric Isomerization: Cis-trans isomerization around the bond connecting the two cyclopropyl rings can occur through a diradical intermediate where one ring has opened.

Structural Isomerization: The 1,3-diradical can undergo intramolecular hydrogen abstraction or rearrangement to form various acyclic or cyclic isomers.

Fragmentation: Cleavage of the bicyclopropyl system into smaller unsaturated molecules is also a plausible decomposition pathway, driven by the release of ring strain.

The presence of methyl groups on the cyclopropane rings is expected to influence the stability of the resulting radical intermediates, potentially favoring cleavage at the more substituted carbon atoms. The specific decomposition pathways would likely be a complex mixture of products, the distribution of which would depend on factors such as the wavelength of irradiation and the presence of photosensitizers. researchgate.net

Rearrangement Processes

Bicyclopropyl systems are prone to various rearrangement reactions, driven by the release of the substantial ring strain inherent in the three-membered rings. These transformations can be induced thermally or catalytically and lead to a variety of more stable isomeric structures.

The thermal isomerization of substituted cyclopropanes has been a subject of extensive study. For simple systems like 1,2-dimethylcyclopropane, both geometric (cis-trans) and structural isomerizations have been observed at elevated temperatures. The geometric isomerization proceeds via a diradical intermediate formed by the cleavage of the C1-C2 bond. researchgate.net

For 1,2',2'-trimethyl-1,1'-bi(cyclopropane), analogous intramolecular rearrangements can be envisioned. Thermal activation could lead to the homolytic cleavage of one of the cyclopropane rings, generating a diradical intermediate. This intermediate could then undergo several transformations:

Cis-trans Isomerization: Rotation around the remaining single bonds followed by ring closure could lead to geometric isomers of the starting material.

Structural Isomerization to Alkenes: Hydrogen shifts within the diradical intermediate can lead to the formation of various substituted dienes and other unsaturated hydrocarbons. Studies on the thermal isomerization of 1,1,2,2-tetramethylcyclopropane (B1198135) have shown that it rearranges to 2,4-dimethylpent-2-ene at high temperatures. researchgate.net

The table below summarizes the observed products from the thermal isomerization of a related bicyclopropyl compound, highlighting the diversity of rearrangement pathways.

ReactantConditionsMajor ProductsMinor Products
BicyclopropylThermal/MWHexadienes, PentadienesButadienes

Data sourced from studies on the rearrangement of bicyclopropyl compounds in the presence of a dienophile. unt.edulibretexts.org

The vinylcyclopropane (B126155) rearrangement is a powerful synthetic transformation that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise, diradical mechanism, with the operative pathway being highly dependent on the substrate's stereochemistry and substitution pattern. wikipedia.org The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol. wikipedia.org

While 1,2',2'-trimethyl-1,1'-bi(cyclopropane) does not itself contain a vinyl group, its analogs where one of the cyclopropyl rings is replaced by a vinyl group are classic substrates for the VCP-RA. The presence of methyl substituents on the cyclopropane ring would be expected to influence the reaction's regioselectivity and stereoselectivity by stabilizing the potential diradical intermediates.

Variants of the VCP-RA include the divinylcyclopropane-cycloheptadiene rearrangement, a related wikipedia.orgwikipedia.org-sigmatropic shift with a strong thermodynamic driving force due to the release of ring strain. wikipedia.org Heteroatomic versions, such as the aza-vinylcyclopropane rearrangement, are also known and provide access to nitrogen-containing five-membered rings. rsc.org The oxyanion-accelerated vinylcyclopropane rearrangement demonstrates a significant rate enhancement, allowing the reaction to proceed at much lower temperatures. core.ac.uk

The following table provides an overview of different variants of the vinylcyclopropane rearrangement.

Rearrangement TypeKey FeatureProduct Type
Vinylcyclopropane RearrangementRing expansionCyclopentene
Divinylcyclopropane Rearrangement wikipedia.orgwikipedia.org-Sigmatropic shiftCycloheptadiene
Aza-Cope RearrangementNitrogen in the rearranging systemPyrrolidines, Piperidines
Oxyanion-Accelerated VCP-RAAlkoxy substituent on the cyclopropaneCyclopentenol

Cycloaddition and Annulation Reactions

The high degree of s-character in the C-C bonds of cyclopropanes imparts them with properties akin to π-systems, allowing them to participate in cycloaddition reactions. The strain energy of the ring provides a thermodynamic driving force for such reactions.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. fiveable.me Strained ring systems, such as bicyclopropanes, can participate in various pericyclic reactions, including cycloadditions and electrocyclic ring openings.

The thermal [2+2] cycloaddition of alkenes is generally considered a "forbidden" process under the Woodward-Hoffmann rules for ground-state reactions. However, the high ring strain in some molecules can provide a sufficient driving force to overcome this symmetry-imposed barrier. rsc.org For instance, highly strained trans-cycloalkenes have been shown to undergo thermal [2+2] cycloadditions. wikipedia.org It is conceivable that under appropriate conditions, the bicyclopropyl system could act as a two-atom component in a cycloaddition with a suitable dienophile.

The stereochemistry of pericyclic reactions is a key consideration. For example, in a thermal [4+2] cycloaddition (the Diels-Alder reaction), the reaction proceeds in a suprafacial-suprafacial manner, meaning that the new bonds are formed on the same face of both the diene and the dienophile. libretexts.org

Vinylcyclopropanes are well-known to act as three-carbon components in [3+2] cycloaddition reactions to form five-membered rings. nih.gov These reactions can be promoted by various catalysts, including transition metals like rhodium and palladium, or through photocatalysis. researchgate.netresearchgate.netnih.gov The mechanism often involves the formation of a zwitterionic or diradical intermediate, which then adds to a dipolarophile.

While 1,2',2'-trimethyl-1,1'-bi(cyclopropane) lacks a vinyl group, it is plausible that under certain catalytic conditions, one of the cyclopropane rings could be activated to participate in a formal [3+2] cycloaddition. For example, photocatalytic methods have been developed for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.govnih.gov

Dimerization of cyclopropanes, particularly donor-acceptor substituted cyclopropanes, can lead to the formation of larger ring systems or polycyclic structures. nih.gov These reactions can be promoted by Lewis acids or organocatalysts. For instance, the dimerization of 2-arylcyclopropane-1,1-dicarboxylates can yield polysubstituted 2-oxabicyclo[3.3.0]octanes. nih.gov

The table below presents examples of [3+2] cycloaddition reactions involving cyclopropane derivatives.

Cyclopropane DerivativeReaction PartnerCatalyst/ConditionsProduct
Aryl cyclopropyl ketoneOlefinVisible light photocatalysisSubstituted cyclopentane
Vinylcyclopropaneα,β-Unsaturated aldehydePalladium and OrganocatalysisHighly substituted cyclopentane
Donor-acceptor cyclopropaneAlkeneLewis AcidSubstituted cyclopentene

Intramolecular Cycloaddition Reactions

While direct studies on the intramolecular cycloaddition reactions of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) are not extensively documented, the reactivity of analogous vinylcyclopropanes (VCPs) provides significant insight into the potential pathways. VCPs are known to participate in transition-metal-catalyzed cycloaddition reactions, where they can act as three-carbon synthons.

Rhodium(I) catalysts have been shown to effectively promote the intramolecular [3+2] cycloaddition of VCP-enes, leading to the formation of bicyclic five-membered rings. researchgate.net This transformation is significant as it utilizes unactivated VCPs, expanding the scope of cyclopropane chemistry. researchgate.net The reaction proceeds through a mechanism where the Rh(I) catalyst coordinates to the vinyl group and facilitates the cleavage of the cyclopropane ring, forming a rhodium-containing intermediate that then undergoes cycloaddition with a tethered ene moiety.

The substitution pattern on both the cyclopropane ring and the ene can influence the reaction's efficiency and stereoselectivity. For instance, alkyl and aryl substituents on the vinyl group of the VCP are well-tolerated, providing the corresponding cycloadducts in moderate to good yields. researchgate.net Methyl substitution on the cyclopropane ring itself has also been shown to be compatible with this type of cycloaddition. researchgate.net

Based on these findings with analogous systems, it can be postulated that if 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) were functionalized with an appropriate tethered alkene, it could undergo a similar Rh(I)-catalyzed intramolecular [3+2] cycloaddition. The methyl groups on the cyclopropane rings would likely influence the stereochemical outcome of the reaction.

Table 1: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition of Representative VCP-Enes

EntryVCP-Ene SubstrateCatalystSolventTemp (°C)Yield (%)
1Phenyl-substituted VCP-ene[Rh(CO)2Cl]2Toluene11075
2Methyl-substituted VCP-ene[Rh(CO)2Cl]2Toluene11068
31-Methyl-substituted VCP-ene[Rh(CO)2Cl]2Toluene11082

Data extrapolated from studies on analogous vinylcyclopropane-enes. researchgate.net

Carbenoid Reactivity and Transformations

Carbenoids, particularly those generated from metal-catalyzed decomposition of diazo compounds, are highly reactive species that readily participate in cyclopropanation reactions with alkenes. researchgate.netnih.gov The reactivity of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) towards carbenoids would likely involve the addition of the carbenoid to one of the cyclopropane rings, potentially leading to the formation of a bicyclo[1.1.0]butane derivative through the formation of a new cyclopropane ring fused to the existing one.

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation. researchgate.net While typically applied to alkenes, its reaction with a strained bicyclopropane system could lead to interesting transformations. The high degree of s-character in the C-C bonds of the cyclopropane rings gives them some degree of unsaturation, making them potential, albeit challenging, substrates for carbenoid addition.

Alternatively, the generation of a carbenoid from 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) itself, for instance by treatment of a suitable precursor with a strong base, could lead to intramolecular rearrangements or insertions. The resulting carbene could potentially insert into a C-H bond on one of the methyl groups or across one of the existing C-C bonds of the cyclopropane rings, leading to complex polycyclic structures.

Table 2: Potential Carbenoid Reactions and Transformations of Bicyclopropane Analogs

Reactant 1Carbenoid SourceMetal CatalystPotential Product(s)
BicyclopropylideneDihaloalkane/BuLi-Spirocyclopropanated bicyclopropylidenes
AlkeneDiazoacetateRh(II) or Cu(I)Substituted cyclopropane
1,1-dibromo-2,2,3,3-tetramethylcyclopropaneMeLi-1,2,2-Trimethyl-3-methylenecyclopropane (via rearrangement)

This table presents potential reactions based on the known reactivity of related compounds.

Radical Reactions and Mechanisms

The strained C-C bonds of cyclopropane rings are susceptible to cleavage by radical species. The reaction of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) with radicals would likely initiate via hydrogen abstraction from one of the methyl groups or addition of the radical to one of the cyclopropane rings, leading to a ring-opened radical intermediate.

Studies on the oxidative radical ring-opening/cyclization of cyclopropane derivatives have shown that a cyclopropyl-substituted carbon radical can readily undergo ring opening to form a more stable alkyl radical. nih.govnih.gov This intermediate can then participate in subsequent reactions, such as cyclization onto a nearby functional group. nih.gov

For instance, if a radical initiator were to react with 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), a plausible mechanism would involve the formation of a primary radical on one of the methyl groups, followed by rearrangement and ring opening. The presence of the second cyclopropane ring could lead to intramolecular radical addition, forming a more complex bicyclic system.

The regioselectivity of the initial radical attack and the subsequent ring-opening would be influenced by the stability of the resulting radical intermediates. The methyl groups on the cyclopropane rings would be expected to stabilize adjacent radical centers.

Table 3: Plausible Radical Reactions and Ring-Opening of Bicyclopropane Analogs

SubstrateRadical SourceReaction TypeKey Intermediate(s)
MethylenecyclopropanePhenylselenyl radicalAddition-Ring OpeningCyclopropyl-substituted carbon radical, ring-opened alkyl radical
Cyclopropyl olefinAlkyl radical (from bromide)Addition-Ring Opening-CyclizationCyclopropyl-substituted carbon radical, ring-opened alkyl radical
Cyclopropanol (B106826)tert-Butoxy radicalH-abstraction-Ring OpeningOxygen-centered radical, ring-opened alkyl radical

This table illustrates the types of radical reactions and intermediates observed in analogous cyclopropane systems. nih.gov

Stereochemical Control and Stereoisomerism in Bi Cyclopropane Systems

Diastereoselectivity in Synthesis and Reactions

The synthesis of substituted bi(cyclopropane) systems like 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) inherently involves the formation of multiple stereocenters, making diastereoselectivity a critical aspect of their preparation. The relative configuration of the methyl groups and the two cyclopropane (B1198618) rings can be controlled through various synthetic strategies, primarily during the cyclopropanation step.

Generally, cyclopropanation reactions can proceed with high diastereoselectivity, influenced by the structure of the olefin, the nature of the carbene or carbenoid, and the reaction conditions. For instance, in reactions involving the addition of a carbene to a substituted vinylcyclopropane (B126155), the existing stereocenters on the vinylcyclopropane can direct the approach of the incoming carbene, leading to a preference for one diastereomer over another.

In many cyclopropanation methods, a trans relationship between newly introduced substituents is often favored to minimize steric hindrance. For example, an electrochemical approach to cyclopropanation using dicationic adducts has been shown to proceed with high diastereoselectivity (≥20:1 d.r.) for a variety of substrates. nih.gov Similarly, the use of sulfonium (B1226848) ylides for the cyclopropanation of dienes yields vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org The choice of base can also remarkably influence the diastereomeric outcome. In the synthesis of vinylcyclopropanes using chiral telluronium ylides, the selection of different bases can selectively produce either the cis or trans diastereomer with high selectivity. nih.gov

The following table illustrates the high diastereoselectivity achievable in the synthesis of various substituted cyclopropanes using different pronucleophiles in an electrochemical cyclopropanation method.

EntryPronucleophileProductYield (%)Diastereomeric Ratio (d.r.)
1NCCH2CONH2Cyclopropyl (B3062369) Acrylamide85>20:1
2NCCH2CO2EtCyclopropyl Ester88>20:1
3NCCH2SO2PhCyclopropyl Sulfone95>20:1
4NCCH2PO(OEt)2Cyclopropyl Phosphonate8110:1
5CH3NO2Nitrocyclopropane67>20:1 (trans)

Enantioselective Synthesis and Catalysis

The presence of multiple chiral centers in 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) means it can exist as different enantiomers. The synthesis of a single enantiomer, a crucial task in medicinal chemistry and materials science, is achieved through enantioselective catalysis. This involves employing a chiral catalyst that creates a stereochemically defined environment, forcing the reaction to proceed along a pathway that preferentially forms one enantiomer.

Asymmetric cyclopropanation is a well-established field, with numerous catalytic systems developed to deliver cyclopropane products with high enantiomeric excess (ee). mdpi.com These methods often involve the reaction of an alkene with a diazo compound or a diazo surrogate in the presence of a chiral transition metal complex. dicp.ac.cnnih.gov

Chiral Catalysts and Ligands

A wide array of chiral catalysts has been developed for enantioselective cyclopropanation. These are typically transition metal complexes featuring chiral ligands. The metal center, often rhodium, copper, cobalt, or scandium, is the site of carbene generation and transfer, while the chiral ligand controls the facial selectivity of the carbene addition to the alkene. dicp.ac.cnrsc.org

Rhodium Catalysts: Chiral rhodium(II) carboxylates and N-sulfonyl-1,2,3-triazoles are highly effective for the asymmetric cyclopropanation of olefins, providing products with excellent yields and high enantioselectivity. nih.govorganic-chemistry.org Chiral-at-metal Rh(III) complexes have also been successfully used with sulfoxonium ylides to synthesize optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org

Cobalt Catalysts: Chiral cobalt complexes paired with specific ligands can catalyze highly enantioselective cyclopropanations using gem-dichloroalkanes as precursors for nonstabilized carbenes. dicp.ac.cn

Scandium Catalysts: Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of vinyl ketones with α-diazoesters, yielding tetrasubstituted cyclopropanes with excellent enantioselectivities. rsc.org

Organocatalysts: Beyond metal catalysts, chiral organocatalysts such as telluronium salts have been designed for the asymmetric synthesis of vinylcyclopropanes, achieving excellent enantioselectivity. nih.gov

The table below presents examples of chiral catalysts and their effectiveness in the asymmetric cyclopropanation of styrene (B11656), a common model substrate.

Catalyst SystemCarbene SourceYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (trans:cis)
Rh2(S-PTTL)4N-Sulfonyl-1,2,3-triazole9498>20:1
Chiral Rh(III) ComplexSulfoxonium Ylide8599>20:1
Chiral Co(PDI) Complexgem-dichloroalkane9098N/A
Chiral Telluronium Ylideα,β-unsaturated ester959795:5

Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral entity influences the creation of a new stereocenter, leading to an unequal formation of stereoisomers. youtube.com In the context of synthesizing a specific enantiomer of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), several strategies can be envisioned.

One primary strategy is catalyst control , as discussed above. The chiral catalyst forms diastereomeric transition states with the prochiral substrate, and the difference in the activation energies of these transition states leads to the preferential formation of one enantiomeric product. youtube.com Computational models, such as DFT, can provide insight into the origin of this induction by modeling the transition state, showing how steric and electronic interactions between the substrate, carbene, and ligand direct the stereochemical outcome. dicp.ac.cn

Another strategy involves substrate control , where the chirality is already present in the starting material. For instance, if one of the cyclopropane rings is formed from a chiral, enantiomerically pure precursor, its stereocenter can direct the stereochemistry of the second cyclopropanation. This can be achieved using chiral auxiliaries, which are temporary chiral groups attached to the substrate to direct a stereoselective reaction, and are subsequently removed. rsc.org The use of chiral cyclopropanol (B106826) intermediates, for example, allows for substrate-controlled transformations where the existing stereochemistry dictates the outcome of subsequent reactions. rsc.org

Regioselectivity and Stereospecificity in Cyclopropanation and Ring Opening

Cyclopropanation: The addition of a carbene or carbenoid to an alkene is a stereospecific reaction. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, the cyclopropanation of a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted product. masterorganicchemistry.com This is a consequence of a concerted mechanism where the carbene adds to both carbons of the double bond simultaneously in a syn-addition fashion. masterorganicchemistry.comnih.gov This principle is fundamental to controlling the relative stereochemistry of the substituents on each ring of a bi(cyclopropane) system.

Ring Opening: The cyclopropane ring, with its significant ring strain, can undergo ring-opening reactions under various conditions (e.g., with acids, electrophiles, or transition metals). nih.gov These reactions are often regio- and stereoselective. In substituted bi(cyclopropane) systems, the regioselectivity of ring-opening—i.e., which C-C bond of the cyclopropane breaks—is governed by the substituents. Bonds adjacent to groups that can stabilize a developing positive charge (in cationic pathways) or a radical are typically cleaved preferentially. researchgate.net

For vinylcyclopropanes, which are structurally related to bi(cyclopropane) systems, Rh(I)-catalyzed asymmetric ring-opening with nucleophiles like aryl boronic acids can proceed with extremely high regioselectivity (typically 99:1) and enantioselectivity. nih.govnih.gov Similarly, cooperative catalysis with iridium and copper can achieve high regio- and enantioselectivity in the ring-opening of vinylcyclopropanes with indoles. rsc.org While 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) lacks the vinyl group that facilitates these specific reactions, the principles of substituent-directed bond cleavage would still apply, with the methyl groups and the adjacent cyclopropyl group influencing which bond is most susceptible to opening.

Conformational Analysis of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) and Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), the key conformational flexibility arises from rotation about the central C1-C1' single bond that connects the two cyclopropane rings.

A single cyclopropane ring is a rigid, planar triangle. lumenlearning.com However, the bond connecting two such rings allows for different relative orientations. The relationship between the substituents on C1 and C1' across this central bond can be described in terms of staggered and eclipsed conformations, similar to ethane. The hydrogens and methyl group on C1 can be staggered or eclipsed relative to the hydrogens on C1'.

The presence of methyl groups on the 2' and 2'' positions introduces significant steric bulk. The molecule will preferentially adopt conformations that minimize the steric interactions between these methyl groups and the substituents on the first ring. These interactions are a form of transannular strain. libretexts.org The most stable conformer would likely position the bulky methyl groups in a staggered arrangement relative to each other and as far as possible from the methyl group on the first ring. Computational modeling would be a powerful tool to determine the relative energies of the different possible conformers and to identify the global energy minimum structure. researchgate.net The principles governing the conformations of substituted cyclopentanes and cyclohexanes, where puckering relieves torsional and steric strain, provide a useful analogy for understanding how the more complex bi(cyclopropane) system would seek to minimize its internal energy. libretexts.orgdalalinstitute.com

Spectroscopic Analysis and Structural Characterization of 1,2 ,2 Trimethyl 1,1 Bi Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), a combination of 1D and 2D NMR techniques would be essential for unambiguous structural assignment.

The ¹H NMR spectrum of a cyclopropane (B1198618) derivative is characterized by signals in the upfield region (typically 0-2 ppm), a consequence of the diamagnetic anisotropy generated by the ring current effect of the cyclopropane ring. dtic.mildocbrown.info The ¹³C NMR spectrum also shows characteristic shielded signals for the cyclopropyl (B3062369) carbons.

Due to the presence of multiple stereocenters (at C1, C1', and C2'), the molecule can exist as several diastereomers, which would significantly complicate the spectra. Assuming a single diastereomer, the expected signals can be predicted. The methyl protons would likely appear as singlets or doublets, depending on their location, while the cyclopropyl protons would exhibit complex splitting patterns due to geminal and vicinal couplings. dtic.mil

2D NMR experiments are crucial for assembling the structure. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks within each cyclopropane ring, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be key to establishing the connectivity between the two rings and the positions of the methyl groups by showing long-range (2-3 bond) correlations between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) Note: These are estimated values based on typical shifts for substituted cyclopropanes.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
C1-CH₃~1.1 - 1.3~15 - 25Singlet (s)
C2'/C2'-CH₃~1.0 - 1.2~15 - 25Singlet (s)
Cyclopropyl H's~0.2 - 1.0~10 - 30Multiplet (m)
Quaternary C's (C1, C2')-~20 - 40-

Low-temperature NMR is a valuable technique for studying molecules that may exist as a mixture of rapidly interconverting conformers or for detecting unstable intermediates in a reaction. For a molecule like 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), rotation around the central C1-C1' bond could lead to different stable conformations (rotamers). At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals. By cooling the sample, this rotation could be slowed, potentially allowing for the observation of distinct sets of signals for each individual conformer. This would provide valuable information about the energy barrier to rotation and the relative stability of the different conformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (Molecular Formula: C₁₀H₁₈, Molecular Weight: 138.25 g/mol ), the molecular ion peak ([M]⁺) at m/z = 138 would confirm its molecular weight.

The fragmentation of bicycloalkanes and cyclopropane derivatives often involves cleavage of the strained ring bonds. researchgate.netyoutube.com Key fragmentation pathways would likely include:

Cleavage of the C1-C1' bond: This would be a primary fragmentation, leading to the formation of substituted cyclopropyl radical cations.

Loss of methyl groups: A peak at m/z = 123 ([M-15]⁺) would correspond to the loss of a CH₃ radical.

Ring-opening: The cyclopropane rings can open to form isomeric alkenyl cations, followed by further fragmentation. docbrown.info For example, cleavage of the bicyclopropane could lead to fragments characteristic of substituted butenes or pentenes.

Table 2: Plausible Mass Spectrometry Fragments for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane)

m/z ValuePlausible Fragment IdentityNotes
138[C₁₀H₁₈]⁺Molecular Ion (M⁺)
123[C₉H₁₅]⁺Loss of a methyl radical (•CH₃)
95[C₇H₁₁]⁺Loss of a propyl group (•C₃H₇) or ring fragmentation
81[C₆H₉]⁺Further fragmentation after initial cleavage
69[C₅H₉]⁺Represents a substituted cyclopropyl cation or its rearranged isomer

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If a suitable single crystal of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) could be grown, this technique would provide a wealth of information, including:

Unambiguous confirmation of connectivity: It would verify the entire bonding framework of the molecule.

Precise bond lengths and angles: This would reveal any structural distortions caused by steric strain from the methyl groups and the bicyclopropane linkage.

Conformation in the solid state: It would determine the dihedral angle between the two cyclopropane rings and the relative orientations of the methyl substituents.

Absolute configuration: For a chiral molecule, crystallographic analysis using anomalous dispersion can determine the absolute stereochemistry of each chiral center without ambiguity. mdpi.com

This data is crucial for understanding the molecule's physical properties and steric profile.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." nih.govamericanpharmaceuticalreview.com For 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), the spectra would be dominated by absorptions corresponding to the vibrations of the cyclopropyl and methyl groups.

C-H Stretching: The C-H bonds of the methyl groups would show stretching vibrations in the typical alkane region of 2850-3000 cm⁻¹. The cyclopropyl C-H stretches are often observed at slightly higher frequencies, typically above 3000 cm⁻¹.

Ring Vibrations: Cyclopropane rings have characteristic "ring breathing" and deformation modes, although these can be complex and appear in the fingerprint region (below 1500 cm⁻¹).

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups in the rings and the bending modes of the methyl groups would also be present in the 1350-1470 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
Cyclopropyl C-H Stretch3000 - 3100IR, Raman
Methyl C-H Stretch2870 - 2980IR, Raman
CH₂/CH₃ Bending1350 - 1470IR
Cyclopropane Ring Deformation850 - 1050IR, Raman

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org While 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) is not itself a radical, ESR would be an invaluable tool for studying its potential reaction mechanisms, particularly those involving the formation of radical intermediates.

For example, thermal or photochemical cleavage of the strained central C1-C1' bond could lead to the formation of a diradical species. Direct detection of such transient intermediates by ESR can be challenging due to their low concentration and short lifetimes. nih.govrsc.org In such cases, a technique known as spin trapping is often employed. A "spin trap," such as 2-methyl-2-nitrosopropane (B1203614) (MNP), is added to the reaction mixture, where it reacts with the transient radical to form a much more stable and persistent radical adduct that can be easily detected and characterized by ESR spectroscopy. nih.gov The resulting ESR spectrum can provide information about the structure of the original transient radical.

Computational and Theoretical Studies of 1,2 ,2 Trimethyl 1,1 Bi Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy.

Ab initio and semiempirical methods are two major classes of molecular orbital (MO) theory used to solve the Schrödinger equation for a given molecule. dtic.mil

Ab Initio Methods: These "from the beginning" methods use theoretical principles without including experimental data in the calculations. dtic.mil They are characterized by their high accuracy, which is dependent on the level of theory and the basis set used. dtic.milmit.edu For a molecule like 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), ab initio calculations could provide precise predictions of its geometry, conformational energies, vibrational frequencies, and electronic properties. However, their high computational cost can limit their application to smaller systems. dtic.mil

Semiempirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating experimental parameters (parameterization) and neglecting certain integrals. researchgate.netststephens.net.in This makes them significantly faster and suitable for larger molecules. researchgate.netscribd.com While less accurate than ab initio methods, they are valuable for preliminary studies or for systems where higher-level calculations are not feasible. researchgate.netststephens.net.in Application to 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) would yield estimates of properties such as heats of formation and molecular geometries more rapidly than ab initio techniques. scribd.com

Table 1: Comparison of Ab Initio and Semiempirical Methods

Feature Ab Initio Methods Semiempirical Methods
Basis Based solely on quantum mechanics and physical constants. dtic.mil Based on quantum mechanics but includes empirical parameters derived from experimental data. ststephens.net.in
Accuracy High; depends on the level of theory and basis set. dtic.mil Moderate to low; depends on the quality of the parameterization for the specific molecule type. researchgate.net
Computational Cost High; scales poorly with the size of the molecule. dtic.mil Low; significantly faster and can be applied to very large systems. scribd.com

| Typical Applications | Detailed study of small to medium-sized molecules, benchmarking, accurate property prediction. | Rapid screening of large molecules, preliminary geometry optimizations, studying large biological systems. researchgate.net |

Density Functional Theory (DFT) has become one of the most popular methods in quantum chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. mdpi.com

For 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate properties such as NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Chemical Reactivity: Use concepts like Fukui functions to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.commdpi.com

Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies for the molecule and its reactions. researchgate.net

DFT studies on related bicyclopropylidene systems have successfully analyzed reactivity and the electronic nature of transition states, demonstrating the power of this method for understanding strained ring systems. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states. nih.gov

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. researchgate.net Computational methods are used to locate and characterize these transient structures.

For a potential reaction involving 1,2',2'-Trimethyl-1,1'-bi(cyclopropane), computational modeling would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A key step to confirm a true transition state is the calculation of vibrational frequencies. A genuine TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. masterorganicchemistry.com

An analysis of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) would involve:

Calculating HOMO and LUMO: DFT or ab initio methods would be used to calculate the energies and visualize the shapes of the HOMO and LUMO.

Predicting Reactivity: The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap implies high stability. The shapes of these orbitals indicate where interactions with other reagents are most likely to occur for bond formation. masterorganicchemistry.compharmacy180.com

Chemical reactions often proceed through one or more intermediates, which are species that exist in a local energy minimum between transition states. researchgate.net Computational chemistry allows for the study of these often highly reactive and unstable species.

If a reaction of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) were to involve intermediates, theoretical calculations could:

Determine Relative Stabilities: The energies of different potential intermediates (such as carbocations formed by protonation, radicals from bond cleavage, or zwitterions in cycloadditions) can be calculated to determine their relative stabilities. beilstein-journals.org For instance, studies on protonated cyclopropanes have used computational methods to assess the stability of different potential structures. ysu.am

Analyze Electronic Structure: The charge distribution and spin density of radical or ionic intermediates can be calculated to understand their electronic structure and subsequent reactivity.

Investigate Rearrangements: The potential for intermediates to undergo rearrangements, such as Wagner-Meerwein shifts in carbocations, can be explored by calculating the energy barriers for these processes. ysu.am

Conformation and Strain Energy Analysis

A thorough conformational analysis of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) would be essential to understand its three-dimensional structure and inherent stability. Such a study would involve the identification of various possible conformers arising from the rotation around the single bond connecting the two cyclopropane (B1198618) rings and the relative orientations of the methyl groups.

A computational study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to calculate the energies of different conformers. The results would allow for the determination of the global minimum energy conformation and the energy barriers between different conformers.

Table 1: Hypothetical Conformational Analysis Data for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (Note: This table is illustrative and not based on experimental or calculated data.)

ConformerDihedral Angle (C2-C1-C1'-C2')Relative Energy (kcal/mol)Strain Energy (kcal/mol)
Anti180°0.00-
Gauche60°--
Eclipsed--

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of the reactivity and selectivity of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) would provide valuable insights into its chemical behavior. The high strain energy of the bicyclopropane system is expected to render the molecule susceptible to ring-opening reactions under various conditions, such as thermal, photochemical, or catalytic activation.

Computational models could be used to predict the most likely sites of bond cleavage and the stereochemical outcomes of reactions. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) would help in identifying the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attacks.

Furthermore, these models could predict the regioselectivity and stereoselectivity of reactions involving 1,2',2'-Trimethyl-1,1'-bi(cyclopropane). For example, in addition reactions, the models could predict which of the cyclopropane rings is more likely to react and from which face the attack will occur. This information is crucial for designing synthetic routes that utilize this molecule as a building block.

Table 2: Hypothetical Predictive Reactivity Data for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (Note: This table is illustrative and not based on experimental or calculated data.)

Reaction TypePredicted Major Product(s)Predicted SelectivityActivation Energy (kcal/mol)
Thermal Rearrangement---
Acid-Catalyzed Ring Opening---
Radical Addition---

Despite a comprehensive search of scientific literature, there is no available information on the chemical compound “1,2',2'-Trimethyl-1,1'-bi(cyclopropane)” regarding its applications in advanced organic synthesis. Specifically, there are no research findings, data, or publications detailing its role as a synthetic intermediate, its use in the development of novel catalytic methodologies, or its contribution to the synthesis of biologically relevant scaffolds.

The lack of accessible data prevents the creation of a scientifically accurate and informative article based on the provided outline. Information on the synthesis, reactivity, and utility of this specific compound is absent from the public domain of scientific research. Therefore, the requested article focusing solely on the applications of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) cannot be generated at this time.

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